[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Overview
Description
[3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is a useful research compound. Its molecular formula is C15H15F3N2O and its molecular weight is 296.29 g/mol. The purity is usually 95%.
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Biological Activity
The compound [3-(4-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, often referred to as a pyridine derivative, has garnered attention in recent years due to its potential biological activities. This article aims to consolidate various research findings regarding its biological activity, including its antimicrobial, anticancer, anti-inflammatory properties, and more.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure consists of a pyridine ring substituted with a methoxy group and a trifluoromethyl group, which are critical for its biological activity.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various bacterial strains. A study on related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 17.62 μM to 31.75 μM against Mycobacterium species, suggesting that the presence of trifluoromethyl groups contributes positively to antimicrobial efficacy .
Compound | MIC (μM) | Target Organism |
---|---|---|
Compound A | 31.75 | M. kansasii |
Compound B | 17.62 | M. tuberculosis |
2. Anticancer Activity
The anticancer potential of this compound is supported by studies showing that related pyridine derivatives exhibit cytotoxic effects in various cancer cell lines. In vitro testing indicated that compounds with similar structures achieved IC50 values in the low micromolar range (1.26 μM to 2.96 μM) against cancer cell lines such as MCF-7 and THP-1 . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 1.29 | Apoptosis induction |
THP-1 | 1.26 | Cell cycle arrest |
3. Anti-inflammatory Activity
Pyridine derivatives have also been evaluated for their anti-inflammatory properties. Compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests that modifications in the molecular structure can enhance anti-inflammatory activity.
Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |
---|---|---|
Compound C | IL-6: 89% | 10 |
Compound D | TNF-α: 78% | 10 |
Case Studies
Several case studies highlight the biological efficacy of pyridine derivatives:
- Case Study 1 : A study focusing on a series of N-arylpiperazine derivatives showed promising results against resistant strains of bacteria, indicating that modifications similar to those in this compound could enhance potency against drug-resistant pathogens .
- Case Study 2 : Research on anti-cancer properties revealed that structural modifications led to increased cytotoxicity in breast cancer cells, suggesting that the trifluoromethyl and methoxy substitutions are crucial for enhancing biological activity .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-20(2)14-13(8-11(9-19-14)15(16,17)18)10-4-6-12(21-3)7-5-10/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZVXRSJDYLBLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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